molecular formula C17H14FN6Na2O6P B1681999 Tedizolid phosphate disodium salt CAS No. 856867-39-5

Tedizolid phosphate disodium salt

Numéro de catalogue: B1681999
Numéro CAS: 856867-39-5
Poids moléculaire: 494.3 g/mol
Clé InChI: UAIJRGWLKLRQAH-CURYUGHLSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tedizolid phosphate disodium salt is a next-generation oxazolidinone antibiotic. It is a prodrug that is converted in vivo to its active form, tedizolid, by phosphatases. This compound is effective against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp .

Applications De Recherche Scientifique

Treatment of ABSSSI

Tedizolid phosphate is primarily approved for the treatment of ABSSSI in adults and adolescents aged 12 years and older. Its efficacy has been demonstrated in pivotal Phase 3 clinical trials against various pathogens:

  • Staphylococcus aureus (including MRSA and MSSA)
  • Streptococcus pyogenes
  • Streptococcus agalactiae
  • Enterococcus faecalis

The drug has shown comparable efficacy to linezolid, another antibiotic in the same class, with a similar safety profile but fewer adverse effects related to myelosuppression and gastrointestinal disturbances .

Pharmacokinetics

Tedizolid phosphate exhibits favorable pharmacokinetics, allowing for once-daily dosing. Key pharmacokinetic parameters include:

  • Bioavailability : High oral bioavailability with no need for dosage adjustment when switching between oral and intravenous formulations.
  • Half-life : Approximately 10 hours, supporting its once-daily administration.
  • Peak Concentration : Achieved within 1 hour after oral dosing .

Clinical Trials

Two pivotal Phase 3 trials (TR701-112 and TR701-113) evaluated the safety and efficacy of tedizolid phosphate against linezolid in patients with ABSSSI. Results indicated:

TrialEfficacy EndpointTedizolid Phosphate (%)Linezolid (%)Difference (%) (95% CI)
TR701-112Cessation of spread and absence of fever79.579.40.1 (-6.1, 6.2)
TR701-113≥20% reduction in lesion area85.282.62.6 (-3.0, 8.2)

These trials confirmed the non-inferiority of tedizolid phosphate compared to linezolid in treating ABSSSI .

Safety Profile

Tedizolid phosphate demonstrates a favorable safety profile compared to other antibiotics:

  • Lower incidence of myelosuppression compared to linezolid.
  • Minimal gastrointestinal side effects.
  • No observed nephrotoxicity, which is a concern with vancomycin .

Potential Use in Pneumonia Treatment

Research suggests that tedizolid phosphate may also be effective in treating pneumonia caused by Gram-positive bacteria such as Streptococcus pneumoniae. Studies indicate that it achieves significant bactericidal activity at lower doses compared to linezolid .

Treatment of Other Infections

Given its broad spectrum of activity against resistant strains, there is ongoing research into the use of tedizolid phosphate for treating other infections associated with Gram-positive bacteria, including those resistant to traditional therapies .

Activité Biologique

Tedizolid phosphate disodium salt, a prodrug of tedizolid, is an oxazolidinone antibiotic primarily indicated for the treatment of acute bacterial skin and skin structure infections (ABSSSI). This article provides a comprehensive overview of its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on various studies and clinical trials.

Tedizolid phosphate is converted in vivo to its active form, tedizolid, which exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. This mechanism is similar to that of linezolid but with improved potency against certain resistant strains.

Pharmacokinetics

The pharmacokinetic profile of tedizolid phosphate indicates high oral bioavailability, exceeding 90%, and a steady-state volume of distribution ranging from 67 to 80 L. Key pharmacokinetic parameters include:

ParameterValue
Peak Plasma Concentration (Cmax)Achieved within ~3 hours post-dose
Half-Life>10 hours
Protein Binding70-90%
ExcretionPrimarily via feces (82%) and urine (18%) as sulfate conjugates

Tedizolid phosphate shows linear pharmacokinetics with a dose-proportional increase in exposure up to doses of 400 mg (IV) and 1200 mg (oral) .

Clinical Efficacy

Tedizolid phosphate has demonstrated significant efficacy in clinical trials. Two pivotal Phase 3 studies compared its effectiveness to linezolid in treating ABSSSI:

  • Study TR701-112 :
    • Population : Patients with ABSSSI
    • Treatment : Tedizolid phosphate 200 mg once daily for 6 days vs. linezolid 600 mg every 12 hours for 10 days.
    • Results :
      • Clinical success at 48-72 hours: Tedizolid (79.5%) vs. Linezolid (79.8%).
      • No significant difference in efficacy was observed between the two groups .
  • Study TR701-113 :
    • Similar design with comparable results affirming non-inferiority to linezolid.
    • Investigator-assessed clinical success at day 11 showed a success rate of 95% for tedizolid compared to 97% for linezolid .

Safety Profile

Tedizolid phosphate has been associated with a favorable safety profile compared to linezolid, particularly regarding the incidence of myelosuppression and neuropathy. Common adverse reactions include:

  • Nausea
  • Diarrhea
  • Headache
  • Infusion-related reactions

Notably, tedizolid phosphate does not induce or inhibit cytochrome P450 enzymes, reducing the risk of drug-drug interactions .

Case Studies and Real-World Evidence

A case series highlighted the real-world use of tedizolid phosphate, demonstrating its effectiveness in patients with complicated skin infections resistant to other treatments. The outcomes were consistent with clinical trial data, reinforcing its role as a viable therapeutic option in challenging cases .

Propriétés

IUPAC Name

disodium;[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN6O6P.2Na/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28;;/h2-7,12H,8-9H2,1H3,(H2,26,27,28);;/q;2*+1/p-2/t12-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIJRGWLKLRQAH-CURYUGHLSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)([O-])[O-])F.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)([O-])[O-])F.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN6Na2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70234976
Record name Tedizolid phosphate disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856867-39-5
Record name Tedizolid phosphate disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856867395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tedizolid phosphate disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOREZOLID PHOSPHATE DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SVV6ZD7JQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tedizolid phosphate disodium salt
Reactant of Route 2
Reactant of Route 2
Tedizolid phosphate disodium salt
Reactant of Route 3
Reactant of Route 3
Tedizolid phosphate disodium salt
Reactant of Route 4
Reactant of Route 4
Tedizolid phosphate disodium salt
Reactant of Route 5
Reactant of Route 5
Tedizolid phosphate disodium salt
Reactant of Route 6
Reactant of Route 6
Tedizolid phosphate disodium salt

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.